Ethyl 4-(benzyloxy)-1h-indole-2-carboxylate

Regioselective formylation Indole functionalization Synthetic intermediate

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9) is a substituted indole‑2‑carboxylate ester bearing a benzyloxy group at the 4‑position. It belongs to a class of indole derivatives widely used as synthetic intermediates in medicinal chemistry.

Molecular Formula C18H17NO3
Molecular Weight 295.3 g/mol
CAS No. 27737-55-9
Cat. No. B1330176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzyloxy)-1h-indole-2-carboxylate
CAS27737-55-9
Molecular FormulaC18H17NO3
Molecular Weight295.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO3/c1-2-21-18(20)16-11-14-15(19-16)9-6-10-17(14)22-12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3
InChIKeyHIQPISGKBJHKIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9): Core Indole‑2‑carboxylate Scaffold and Procurement‑Relevant Identity


Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9) is a substituted indole‑2‑carboxylate ester bearing a benzyloxy group at the 4‑position. It belongs to a class of indole derivatives widely used as synthetic intermediates in medicinal chemistry. The compound has been explicitly assigned an EC number (248‑627‑0) and a harmonised C&L notification under the CLP regulation, confirming its regulatory status as a notified substance [1]. Its physical form is a white solid with an experimentally determined melting point of 170–172 °C (ethyl acetate/hexane) .

Why Scientists Cannot Simply Interchange 4‑Substituted Indole‑2‑carboxylate Esters: The Procurement Risk


Differential reactivity among indole‑2‑carboxylate esters is well documented. For example, the 4‑benzyloxy ester undergoes Vilsmeier–Haack formylation exclusively at the 7‑position, whereas the corresponding N,N‑dimethylamide directs the formyl group to the 3‑position [1]. Such regiochemical divergence means that swapping the ethyl ester for a methyl ester, the free acid, or a 4‑hydroxy analogue can alter the outcome of a key synthetic step, potentially compromising yield and purity. Consequently, scientists who substitute Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate with a cheaper in‑class analog risk failed reactions or off‑specification impurity profiles in multi‑step syntheses.

Quantitative Differentiation Evidence for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate Against Closest Analogs


Regioselective Vilsmeier–Haack Formylation: 7‑ vs. 3‑Substitution

When subjected to Vilsmeier–Haack conditions (POCl₃/DMF), esters of 4‑benzyloxy‑indole‑2‑carboxylic acid (including the ethyl ester) undergo electrophilic substitution exclusively at the 7‑position. In contrast, the corresponding N,N‑dimethylamide of 4‑benzyloxy‑indole‑2‑carboxylic acid directs the incoming formyl group to the 3‑position [1]. This regiochemical outcome is critical for synthetic planning.

Regioselective formylation Indole functionalization Synthetic intermediate

Validated Synthetic Utility: Key Intermediate for Nicotinic Receptor Modulators

In AstraZeneca's patent US 7064143 B1, Ethyl 4‑benzyloxyindole‑2‑carboxylate (1.59 g) serves as the starting material for the synthesis of positive modulators of nicotinic receptor agonists. It is N‑methylated to give Ethyl 4‑benzyloxy‑1‑methyl‑1H‑indole‑2‑carboxylate (1.45 g, m.p. 89–90.5 °C), which is then hydrolysed to the corresponding acid (2.87 g, m.p. 216.6–216.8 °C) [1]. No analogous methyl or isopropyl ester is described in the same patent, indicating that the ethyl ester is the preferred substrate for this synthetic sequence.

Nicotinic receptor Positive allosteric modulator Patent intermediate

Pharmaceutical Impurity Reference Standard: SDZ‑201106 Impurity 1

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is formally designated as SDZ‑201106 Impurity 1 and is supplied as a reference standard for pharmaceutical impurity testing . SDZ‑201106 (DPI‑201106) is a positive inotropic and calcium‑sensitising agent . No comparable impurity designation is available for the corresponding methyl ester or free acid, making the ethyl ester the de facto reference material for this specific impurity analysis.

Impurity profiling Reference standard Quality control

Physical Property Differentiation: Melting Point vs. Methyl Ester Analog

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate melts at 170–172 °C (ethyl acetate/hexane) . The methyl ester analog, methyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27748-09-0), has a reported melting point of approximately 132–134 °C [1]. The ~38 °C difference in melting point provides a simple, quantitative identifier for incoming material verification and can influence purification strategy (e.g., recrystallisation solvent selection).

Melting point Solid form Purity assay

Procurement‑Justified Application Scenarios for Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate


Multi‑Step Synthesis of Nicotinic Receptor Positive Allosteric Modulators

Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate is the preferred starting material for constructing N‑methyl‑4‑benzyloxyindole derivatives in the AstraZeneca patent US 7064143 B1. The ethyl ester withstands the NaH/MeI alkylation step and provides the N‑methyl ester in high mass recovery (~91%) [1]. Substituting the methyl ester or free acid would require re‑validation of this sequence.

Pharmaceutical Impurity Reference Standard for SDZ‑201106 Quality Control

Analytical laboratories performing HPLC or LC‑MS impurity profiling of the cardiotonic agent SDZ‑201106 require the exact ethyl ester as Impurity 1 reference material [1]. No other ester or acid analog fulfills this Pharmacopoeia‑aligned role, making it obligatory for compliant quality control workflows.

Regioselective Formylation to Access 7‑Functionalized Indole Building Blocks

The ethyl ester undergoes exclusive Vilsmeier–Haack formylation at the 7‑position, enabling the preparation of 7‑formyl‑4‑benzyloxyindole‑2‑carboxylate for further derivatisation [1]. This regiochemical outcome is not achievable with the corresponding dimethylamide, which formylates at the 3‑position. Scientists building 7‑substituted indole libraries should therefore procure the ethyl ester specifically.

Recrystallisation‑Favourable Intermediate for High‑Purity API Synthesis

With a melting point of 170–172 °C – ~38 °C higher than the methyl ester analog – Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate offers a broader thermal window for recrystallisation from ethyl acetate/hexane [1]. This physical property facilitates removal of process impurities and simplifies incoming material identity verification in GMP environments.

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